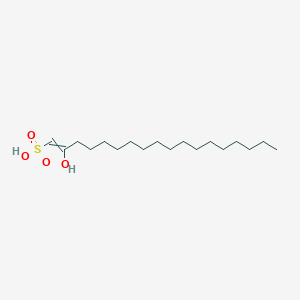
2-Hydroxyoctadec-1-ene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyoctadec-1-ene-1-sulfonic acid is an organic compound with the molecular formula C18H36O4S. It is a sulfonic acid derivative, characterized by the presence of a hydroxyl group and a double bond in its long carbon chain. This compound is known for its surfactant properties, making it useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyoctadec-1-ene-1-sulfonic acid typically involves the sulfonation of octadecene. The process begins with the hydroxylation of octadecene to introduce the hydroxyl group. This is followed by the sulfonation reaction, where sulfur trioxide or chlorosulfonic acid is used as the sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as sulfonic acid-functionalized solid acid catalysts, has also been explored to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyoctadec-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated sulfonic acid.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated sulfonic acids.
Substitution: Formation of sulfonamides or sulfonate esters.
Applications De Recherche Scientifique
2-Hydroxyoctadec-1-ene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Hydroxyoctadec-1-ene-1-sulfonic acid is primarily attributed to its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where the compound helps stabilize mixtures of oil and water .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadec-1-ene-1-sulfonic acid: Lacks the hydroxyl group, making it less hydrophilic.
2-Hydroxyhexadec-1-ene-1-sulfonic acid: Shorter carbon chain, resulting in different surfactant properties.
2-Hydroxyoctadecane-1-sulfonic acid: Saturated version, lacking the double bond.
Uniqueness
2-Hydroxyoctadec-1-ene-1-sulfonic acid is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct amphiphilic properties, making it highly effective as a surfactant in various applications .
Propriétés
Numéro CAS |
61103-32-0 |
|---|---|
Formule moléculaire |
C18H36O4S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-hydroxyoctadec-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C18H36O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-23(20,21)22/h17,19H,2-16H2,1H3,(H,20,21,22) |
Clé InChI |
RWQXNZLSFIMUCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=CS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


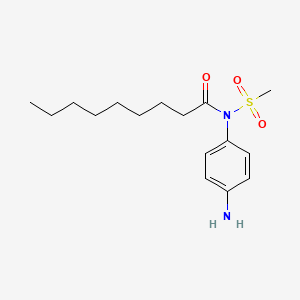
![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
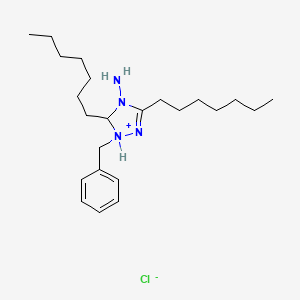
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
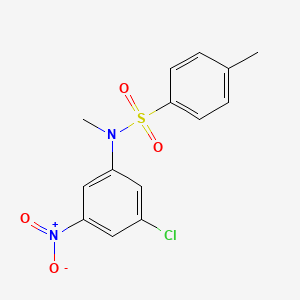
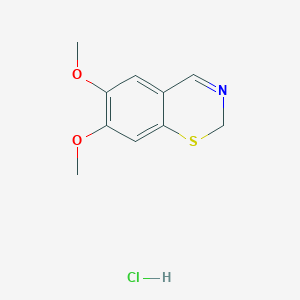
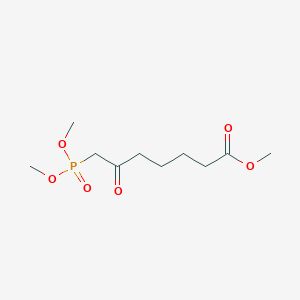
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
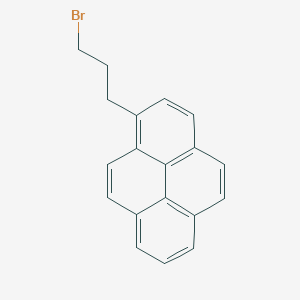
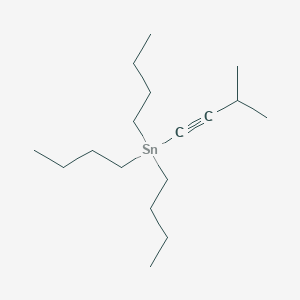
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
